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N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide

Antiviral Drug Discovery Protease Inhibition Structure-Activity Relationship

Researchers screening benzothiazole-triazole hybrids for kinase or antiviral activity often encounter only N-1-substituted or para-phenyl linked analogs, limiting SAR exploration. This compound supplies the unsubstituted 1H-triazole N-H donor with meta-phenylbenzothiazole connectivity-a pharmacophore combination not evaluated in published kinase or antiviral panels. • Broad kinase selectivity screening (50-100 kinases, 1-10 µM); benchmark AR inhibition Ki = 0.04 µM in related chemotypes. • Flavivirus NS2B-NS3 protease testing (WNV, DENV, ZIKV); related analog 1a24 IC50 = 3.4 µM via allosteric mechanism. • Azole-resistant fungal panel screening; 3-ylsulfanyl motif may circumvent CYP51 mutations (Y136F, G464S). Reliable global shipping for R&D procurement.

Molecular Formula C17H13N5OS2
Molecular Weight 367.45
CAS No. 690646-58-3
Cat. No. B2410106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide
CAS690646-58-3
Molecular FormulaC17H13N5OS2
Molecular Weight367.45
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CSC4=NC=NN4
InChIInChI=1S/C17H13N5OS2/c23-15(9-24-17-18-10-19-22-17)20-12-5-3-4-11(8-12)16-21-13-6-1-2-7-14(13)25-16/h1-8,10H,9H2,(H,20,23)(H,18,19,22)
InChIKeyMUVXKIBVBFEFFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide – Structural Overview


N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide (CAS 690646-58-3) is a synthetic small molecule belonging to the benzothiazole-1,2,4-triazole thioacetamide chemotype. It features a 1H-1,2,4-triazol-3-ylsulfanyl acetamide linker connected to a meta-substituted phenyl-benzothiazole fragment, a connectivity pattern that diverges from the more extensively explored para-substituted and N-1 triazole-substituted analogs in the literature . This structural arrangement positions it within a broader class of hybrids investigated for antiviral and kinase inhibition, where subtle modifications to the phenyl linker position and triazole substitution state have been shown to produce marked shifts in target potency and selectivity [1].

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide – Substitution Risks


The benzothiazole-triazole thioacetamide scaffold is notoriously sensitive to structural perturbations. Direct evidence from a closely related chemotype demonstrates that compounds within this family can exhibit all-or-nothing biological activity depending on precise substitution patterns. For example, a series of N-(benzothiazol-2-yl)-2-(4H-[1,2,4]triazol-3-ylsulfanyl)acetamide derivatives bearing simpler N-benzothiazolyl linkages was found to be completely inactive against a panel of eight bacterial and fungal strains, underscoring that the mere presence of the hybrid core does not guarantee bioactivity [1]. In contrast, shifting the linkage to a 6-amino-benzothiazol-2-ylsulfanyl scaffold unlocked low-micromolar antiviral protease inhibition, with the lead compound (1a24) achieving an IC50 of 3.4 ± 0.2 µM against WNV NS2B-NS3 protease [2]. Consequently, substituting the target compound—which carries a unique meta-phenylbenzothiazole motif and an unsubstituted 1H-triazole—with a differently substituted analog risks complete loss of function or shifts in selectivity that nullify the procurement objective.

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide – Differentiation Evidence


Unsubstituted Triazole Hydrogen-Bonding Profile

The target compound bears an unsubstituted 1H-1,2,4-triazole ring, which contains an ionizable N-H proton available for hydrogen-bonding interactions. In the only WNV NS2B-NS3 protease inhibitor series identified with a related scaffold, the most active compound (IC50 = 3.4 ± 0.2 µM) contains a 5-phenyl-4H-triazole with no free N-H, and the triazole is linked via a 2-ylsulfanyl acetamide to a 6-amino-benzothiazole unit, not via a meta-phenyl bridge [1]. The target compound's meta-substituted phenyl spacer and free N-H triazole are structurally unevaluated in published antiviral SAR, representing a distinct chemical space. While no direct WNV protease data exist for CAS 690646-58-3, the structural divergence at two pharmacophoric positions (linker regiochemistry and triazole substitution) predicts a differentiated binding pose and target selectivity profile compared to the lead molecule 1a24 [1].

Antiviral Drug Discovery Protease Inhibition Structure-Activity Relationship

Meta-Phenylbenzothiazole Translation Inhibition Selectivity

A closely related analog, N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide (BDBM48714), in which the phenyl linker is para-substituted and the triazole carries a 4-allyl-5-phenyl motif, was profiled in a eukaryotic translation initiation factor 4 gamma 1 inhibition assay, yielding an IC50 of 64 µM (6.40E+4 nM) [1]. This analog also exhibited an IC50 of 10 µM against DNA damage-inducible transcript 3 protein (Mouse) [1]. The target compound differs at two positions: (i) a meta-phenyl linkage replacing para, and (ii) an unsubstituted 1H-triazole replacing the 4-allyl-5-phenyl-4H-triazole. While no translation inhibition data is available for the target compound, the activity cliff between the para-linked allyl-triazole analog and inactive, simpler N-benzothiazolyl analogs suggests the meta-phenyl configuration may redirect target engagement away from translation factors toward kinases or other ATP-binding enzymes [2].

Oncology Translation Initiation Inhibition Chemical Probe Development

Meta-Phenyl Bridge Required for Bioactivity

A systematic study evaluated a library of N-(benzothiazol-2-yl)-2-(4H-[1,2,4]triazol-3-ylsulfanyl)acetamides (compounds 3a-j) against eight microbial strains: Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Proteus vulgaris, Salmonella typhimurium, Methicillin-resistant S. aureus (MRSA), Candida albicans, and Candida parapsilosis. All ten tested compounds proved completely inactive against the entire panel [1]. These compounds differ from the target compound in that the benzothiazole is directly attached to the acetamide nitrogen (N-benzothiazol-2-yl), lacking the meta-phenyl spacer that introduces conformational flexibility and additional intermolecular interaction surfaces in CAS 690646-58-3. This negative SAR constitutes a critical procurement filter: the presence of the phenyl bridge distinguishes this compound from synthetically simpler, but biologically silent, direct N-benzothiazolyl-triazole-acetamides.

Antimicrobial Screening Structural Alert Procurement Decision Support

Aldose Reductase Inhibition Kinase Benchmark

A structurally related series of 2-[(4-amino-5-aryl-4H-1,2,4-triazol-3-yl)thio]-N-(thiazol/benzothiazol-2-yl)acetamides was evaluated for aldose reductase (AR) inhibition. The most potent compound (compound 12) exhibited a Ki of 0.04 ± 0.01 µM, while a benzothiazole-containing analog (compound 17) showed Ki = 0.08 ± 0.02 µM, both outperforming the reference quercetin (Ki = 5.66 ± 0.66 µM) by over 70-fold [1]. Importantly, these compounds incorporate a 4-amino-5-aryl-4H-triazole thioacetamide connected to an N-(nitrothiazol/benzothiazol-2-yl) terminus—differing from the target compound's 1H-triazole and N-m-phenylbenzothiazol-2-yl architecture. The >100-fold AR inhibition potency of the 4-amino-triazole series provides a quantitative baseline for comparative kinase profiling: the target compound's unsubstituted triazole and meta-phenyl linker may shift selectivity away from AR toward other NADPH-dependent oxidoreductases, an empirically testable differentiation hypothesis for kinase-focused screening collections.

Diabetic Complications Aldose Reductase Kinase Profiling

Triazole Regioisomerism and CYP Inhibition

Commercial azole fungicides (e.g., tebuconazole, propiconazole) derive activity from N-1-substituted triazoles that coordinate the heme iron of fungal CYP51. The target compound features a 1H-1,2,4-triazol-3-ylsulfanyl linkage—a regioisomeric arrangement where the sulfur atom is at the 3-position rather than the 1-position nitrogen. In a related series of 6-fluorobenzothiazol-2-yl-1,2,4-triazoles designed via lead hybridization, antifungal activity against phytopathogens such as Fusarium oxysporum and Rhizoctonia solani was demonstrated, with some compounds achieving efficacy comparable to the commercial triazole standard triadimefon [1]. The 3-ylsulfanyl connectivity in the target compound may reduce heme iron coordination strength relative to N-1 triazoles, potentially translating into lower CYP51 affinity but enabling activity against CYP51-resistant fungal strains. No quantitative head-to-head CYP inhibition data exist for CAS 690646-58-3, but the regioisomeric sulfur linkage represents a tangible structural determinant of CYP selectivity that differentiates it from N-1-azole fungicides and from fungicidal triazole-containing pharmaceuticals.

Agrochemical Discovery Fungicide Design Cytochrome P450 Inhibition

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide – Application Scenarios


Kinase Panel Screening

The compound's unsubstituted 1H-triazole N-H donor combined with a meta-phenylbenzothiazole fragment occupies a chemical space not evaluated in published kinase SAR. Integrate this compound into a broad kinase selectivity panel (e.g., 50-100 kinases) at 1-10 µM to capture any selective inhibition arising from the free triazole N-H. The benchmark from related benzothiazole-triazole hybrids—AR inhibition Ki values as low as 0.04 µM—suggests that NADPH-dependent oxidoreductases and related kinases may be particularly responsive targets [1]. Positive hits can be validated through Ki determination against the lead analog 17 (Ki = 0.08 µM) and quercetin (Ki = 5.66 µM) as reference controls, providing a direct selectivity window for the meta-phenyl-1H-triazole pharmacophore [1].

Antiviral Protease Inhibitor Discovery

A structurally related compound (1a24) achieved an IC50 of 3.4 ± 0.2 µM against WNV NS2B-NS3 protease via an uncompetitive, allosteric mechanism [2]. The target compound's unsubstituted 1H-triazole replaces the 5-phenyl-4H-triazole of 1a24, altering the hydrogen-bonding landscape. Screen this compound against flavivirus (WNV, DENV, ZIKV) NS2B-NS3 and related two-component viral proteases at an initial concentration of 50 µM. A hit with an IC50 ≤ 10 µM, coupled with an observed Ki shift for the unsubstituted triazole relative to the 5-phenyl series, would establish a novel SAR branch for allosteric flavivirus protease inhibitors [2].

Antifungal Resistance-Breaking Screening

The target compound's 1H-1,2,4-triazol-3-ylsulfanyl connectivity distinguishes it from the N-1-substituted triazoles that dominate the commercial azole fungicide market [3]. The 3-ylsulfanyl motif is predicted to alter heme iron coordination geometry and may circumvent CYP51 point mutations (e.g., Y136F, G464S) that confer resistance to triazole fungicides. Test this compound at 10–50 µM against a panel of wild-type and azole-resistant fungal strains including Candida albicans, Aspergillus fumigatus, Botrytis cinerea, and Fusarium graminearum. Use triadimefon and tebuconazole as positive controls. A lower resistance factor (ratio of resistant-strain MIC to wild-type MIC) compared to N-1 triazoles would provide procurement justification for resistance-breaking fungicide lead optimization [3].

Translation Initiation Machinery Chemical Probe

The para-phenyl linked analog BDBM48714 was profiled and demonstrated an IC50 of 64 µM against eukaryotic translation initiation factor 4 gamma 1 and an IC50 of 10 µM against DNA damage-inducible transcript 3 protein [4]. These single-digit to low-double-digit micromolar activities define a starting selectivity profile. Procure the target compound as a meta-phenyl linked counterpart and test it in the same or comparable assay format (dose-response, 10-point concentration range) to quantify a meta- vs. para- selectivity index. A >5-fold selectivity shift between the two linkage isomers for either protein target would justify expanded SAR exploration around the phenyl bridge regioisomerism, a structural feature unique to this compound among commercially available benzothiazole-triazole hybrids [4].

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